molecular formula C9H17N3O2S B13960064 1-(1-ethyl-1H-imidazol-2-yl)-N-isopropylmethanesulfonamide

1-(1-ethyl-1H-imidazol-2-yl)-N-isopropylmethanesulfonamide

Cat. No.: B13960064
M. Wt: 231.32 g/mol
InChI Key: YMXPHWPNTUKYGZ-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-imidazol-2-yl)-N-isopropylmethanesulfonamide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-N-isopropylmethanesulfonamide typically involves the reaction of 1-ethyl-1H-imidazole with isopropylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-imidazol-2-yl)-N-isopropylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-ethyl-1H-imidazol-2-yl)-N-isopropylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-N-isopropylmethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the sulfonamide group can interact with biological targets through hydrogen bonding and electrostatic interactions, leading to the modulation of enzyme activity and other biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-imidazole
  • N-isopropylmethanesulfonamide
  • 1-methyl-1H-imidazole
  • 2-(1H-imidazol-1-yl)ethanol

Uniqueness

1-(1-ethyl-1H-imidazol-2-yl)-N-isopropylmethanesulfonamide is unique due to the presence of both the imidazole and sulfonamide functional groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H17N3O2S

Molecular Weight

231.32 g/mol

IUPAC Name

1-(1-ethylimidazol-2-yl)-N-propan-2-ylmethanesulfonamide

InChI

InChI=1S/C9H17N3O2S/c1-4-12-6-5-10-9(12)7-15(13,14)11-8(2)3/h5-6,8,11H,4,7H2,1-3H3

InChI Key

YMXPHWPNTUKYGZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CS(=O)(=O)NC(C)C

Origin of Product

United States

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